molecular formula C19H20ClN3O3S B11574560 6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B11574560
M. Wt: 405.9 g/mol
InChI Key: DJAGVTKPIZTOFG-UHFFFAOYSA-N
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Description

6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with appropriate ketones or aldehydes, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions typically include the use of catalysts such as copper(I) or palladium(II) and may involve oxidative coupling or tandem reactions . Industrial production methods often employ scalable processes that ensure high yields and purity of the final product.

Chemical Reactions Analysis

6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

4-[3-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C19H20ClN3O3S/c1-13-9-23(10-14(2)26-13)27(24,25)17-5-3-4-15(8-17)18-12-22-11-16(20)6-7-19(22)21-18/h3-8,11-14H,9-10H2,1-2H3

InChI Key

DJAGVTKPIZTOFG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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